
Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El éster metílico del 2,3,4-tri-O-acetil-β-D-glucurónido de etilo es un compuesto de gran interés en los campos de investigación biomédica y química. Es conocido por su papel como precursor sintético en la lucha contra enfermedades como el cáncer, la inflamación y los trastornos hepáticos. El compuesto tiene una fórmula molecular de C15H22O10 y un peso molecular de 362,33 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del éster metílico del 2,3,4-tri-O-acetil-β-D-glucurónido de etilo generalmente implica la acetilación del éster metílico del β-D-glucurónido. Un método común consiste en disolver el éster metílico del 1,2,3,4-tetra-O-acetil-D-glucurónido en un solvente adecuado como cloroformo o metanol, seguido de la adición de agentes etiladores bajo condiciones controladas de temperatura .
Métodos de producción industrial
La producción industrial de este compuesto a menudo implica reacciones de acetilación a gran escala que utilizan reactores automatizados para garantizar la coherencia y la pureza. Las condiciones de reacción se optimizan para mantener una temperatura y un pH estables, lo que garantiza un alto rendimiento y una cantidad mínima de subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones
El éster metílico del 2,3,4-tri-O-acetil-β-D-glucurónido de etilo experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: En condiciones ácidas o básicas, puede hidrolizarse para formar β-D-glucurónido y ácido acético.
Oxidación: Puede oxidarse para formar derivados del ácido glucurónico.
Sustitución: En condiciones nucleofílicas, puede sufrir reacciones de sustitución para formar varios derivados.
Reactivos y condiciones comunes
Hidrólisis: Condiciones ácidas (HCl) o básicas (NaOH).
Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO4).
Sustitución: Nucleófilos como aminas o tioles.
Productos principales
Hidrólisis: β-D-glucurónido y ácido acético.
Oxidación: Derivados del ácido glucurónico.
Sustitución: Varios derivados del glucurónido dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El éster metílico del 2,3,4-tri-O-acetil-β-D-glucurónido de etilo se utiliza ampliamente en la investigación científica debido a su versatilidad:
Química: Se utiliza como intermedio en la síntesis de carbohidratos complejos y glucósidos.
Biología: Juega un papel en el estudio de los procesos de glicosilación y las interacciones enzima-sustrato.
Medicina: Se investiga su potencial en sistemas de administración de fármacos y como profármaco para dirigirse a tejidos específicos.
Industria: Se utiliza en la producción de materiales biodegradables y como precursor en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de su papel como glucósido. Interactúa con enzimas y receptores específicos en el cuerpo, facilitando la administración de ingredientes farmacéuticos activos a tejidos específicos. Los grupos acetilo mejoran su estabilidad y solubilidad, lo que permite un transporte y una liberación eficientes del compuesto activo.
Comparación Con Compuestos Similares
Compuestos similares
- Éster metílico del 2,3,4-tri-O-acetil-β-D-glucopiranósido urónico
- Éster metílico del ácido acetobromo-α-D-glucurónico
Singularidad
El éster metílico del 2,3,4-tri-O-acetil-β-D-glucurónido de etilo es único debido a su grupo éster etílico, que mejora su lipofilia y biodisponibilidad en comparación con compuestos similares. Esto lo hace particularmente útil en aplicaciones de administración de fármacos donde la absorción mejorada y la administración dirigida son cruciales.
Propiedades
Fórmula molecular |
C15H22O10 |
|---|---|
Peso molecular |
362.33 g/mol |
Nombre IUPAC |
methyl 3,4,5-triacetyloxy-6-ethoxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H22O10/c1-6-21-15-13(24-9(4)18)11(23-8(3)17)10(22-7(2)16)12(25-15)14(19)20-5/h10-13,15H,6H2,1-5H3 |
Clave InChI |
CWYBDXQVVNLNJG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B12319188.png)
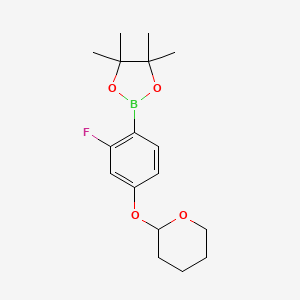
![4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene](/img/structure/B12319197.png)
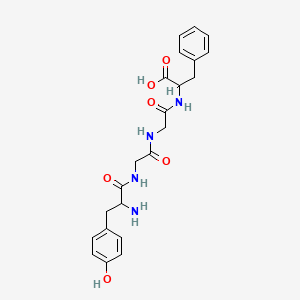

![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one](/img/structure/B12319206.png)
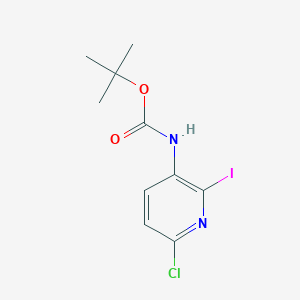
![methyl (7E)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B12319215.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12319222.png)
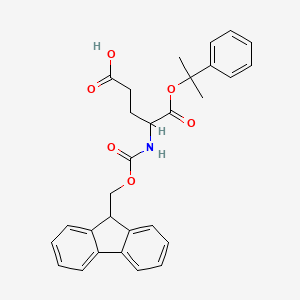
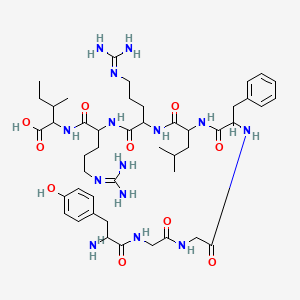
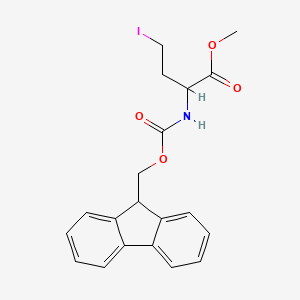
![2-[3-(Hydroxymethyl)phenyl]propan-2-ol](/img/structure/B12319248.png)
